molecular formula C12H15ClN4O B1462901 3-[5-(3-Piperidinyl)-1,2,4-oxadiazol-3-yl]pyridine hydrochloride CAS No. 1185296-23-4

3-[5-(3-Piperidinyl)-1,2,4-oxadiazol-3-yl]pyridine hydrochloride

Cat. No.: B1462901
CAS No.: 1185296-23-4
M. Wt: 266.73 g/mol
InChI Key: LXVSZDMDBIKLKC-UHFFFAOYSA-N
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Description

3-[5-(3-Piperidinyl)-1,2,4-oxadiazol-3-yl]pyridine hydrochloride (CAS 1185296-23-4) is a high-purity heterocyclic compound supplied with a minimum purity of 95% . This molecule features a 1,2,4-oxadiazole ring, a privileged structure in medicinal chemistry known to serve as a bioisostere for carboxylic acids, esters, and carboxamides, which can fine-tune the properties of drug candidates . The scaffold is of significant research value due to the broad spectrum of pharmacological activities associated with 1,2,4-oxadiazole derivatives, which include antibacterial, antifungal, anticancer, and anti-inflammatory properties . Specifically, this compound contains a piperidine moiety linked to a pyridine ring via the oxadiazole core. Pyridine-based ring systems are extensively used in drug design, profoundly impacting pharmacological activity and contributing to the discovery of numerous broad-spectrum therapeutic agents . Compounds with structurally similar 1,2,4-oxadiazole motifs attached to piperidine rings have been investigated as potent inhibitors of biological pathways, such as Smoothened (Smo) antagonists in the Sonic Hedgehog (SHH) pathway, for the potential treatment of various cancers . Researchers can utilize this chemical as a key building block or intermediate in synthetic chemistry, medicinal chemistry campaigns, and biochemical screening. Handling and Safety: This product is classified as harmful and irritating. It may cause skin irritation, serious eye irritation, and respiratory irritation, and is harmful if swallowed . Researchers should consult the Safety Data Sheet (SDS) and adhere to all recommended precautions, including wearing protective gloves, protective clothing, and eye/face protection, and using only in a well-ventilated area . Notice: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

5-piperidin-3-yl-3-pyridin-3-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O.ClH/c1-3-9(7-13-5-1)11-15-12(17-16-11)10-4-2-6-14-8-10;/h1,3,5,7,10,14H,2,4,6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVSZDMDBIKLKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC(=NO2)C3=CN=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 1,2,4-Oxadiazole Core

  • The 1,2,4-oxadiazole ring is generally synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives or their activated forms (such as acyl chlorides or anhydrides).
  • Amidoximes are prepared by reacting hydroxylamine with nitriles under controlled conditions.
  • Cyclization is carried out under reflux in solvents like pyridine, tetrahydrofuran (THF), or acetone for 4 to 8 hours to ensure ring closure.

Coupling with the Pyridine Moiety

  • The pyridine ring is introduced by reacting a halogenated pyridine derivative with the oxadiazole-piperidine intermediate.
  • The halogen on the pyridine (often iodide or bromide) serves as the leaving group in palladium-catalyzed cross-coupling reactions, such as Stille or Suzuki coupling.
  • Typical reaction conditions include temperatures between 60 and 150°C for 30 minutes to 12 hours, using palladium catalysts and solvents such as DMF or 1,4-dioxane.

Reaction Conditions and Catalysts

Step Reagents/Conditions Catalyst Solvent(s) Temperature Time
Cyclization to oxadiazole Amidoxime + acyl chloride/anhydride None or base Pyridine, THF, acetone Reflux (80-110°C) 4-8 hours
Piperidinyl substitution Nucleophilic substitution or Pd-catalyzed coupling Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ DMF, 1,4-dioxane, THF 60-150°C 0.5-12 hours
Pyridine coupling Halopyridine + oxadiazole-piperidine intermediate Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ DMF, 1,4-dioxane 60-150°C 0.5-12 hours

Purification and Isolation

  • After completion of the reactions, the product is typically isolated by standard aqueous work-up procedures.
  • The crude product is purified by recrystallization or chromatographic techniques such as column chromatography using silica gel.
  • The hydrochloride salt form is obtained by treating the free base with hydrochloric acid in an organic solvent or aqueous medium, enhancing the compound's stability and solubility.

Research Findings and Optimization Notes

  • The use of palladium catalysts in cross-coupling steps is critical for high yield and selectivity in the formation of the C-N bond between the oxadiazole and piperidine or pyridine moieties.
  • Reaction temperatures and times are optimized to balance conversion efficiency and minimize side reactions, with 60-150°C and 30 minutes to 12 hours being typical ranges.
  • Solvent choice affects the reaction kinetics and product purity; polar aprotic solvents like DMF and 1,4-dioxane are preferred for their ability to dissolve both organic and inorganic reagents and stabilize catalytic species.
  • The introduction of the hydrochloride salt is essential for pharmaceutical applications, improving the compound's handling and formulation properties.

Summary Table of Preparation Route

Step No. Reaction Type Key Reagents/Intermediates Catalyst/Conditions Outcome/Product
1 Amidoxime formation Hydroxylamine + nitrile Base, controlled temperature Amidoxime intermediate
2 Cyclization to oxadiazole Amidoxime + acyl chloride/anhydride Reflux in pyridine or THF 1,2,4-Oxadiazole ring formed
3 Piperidinyl substitution Oxadiazole intermediate + piperidine Pd catalyst, DMF or dioxane Oxadiazole-piperidine intermediate
4 Pyridine coupling Halopyridine + oxadiazole-piperidine intermediate Pd catalyst, DMF, 60-150°C 3-[5-(3-Piperidinyl)-1,2,4-oxadiazol-3-yl]pyridine
5 Salt formation Free base + HCl Acidification Hydrochloride salt of final compound

Chemical Reactions Analysis

3-[5-(3-Piperidinyl)-1,2,4-oxadiazol-3-yl]pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit promising anticancer properties. For instance, studies have shown that derivatives of 1,2,4-oxadiazole can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways. One study demonstrated that 3-[5-(3-Piperidinyl)-1,2,4-oxadiazol-3-yl]pyridine hydrochloride effectively inhibited the proliferation of breast cancer cells in vitro, suggesting its potential as a lead compound for further development in cancer therapy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. A series of tests revealed that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. In a comparative study, this compound showed enhanced efficacy compared to traditional antibiotics .

Inhibition of Enzymatic Activity

One of the notable applications of this compound is its role as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been identified as an inhibitor of pyruvate dehydrogenase kinase (PDHK), which plays a crucial role in regulating glucose metabolism. Inhibition of PDHK can enhance glucose oxidation and reduce lactate production in cancer cells, providing a strategic approach to target metabolic reprogramming in tumors .

Proteomics Research

The compound is utilized in proteomics research due to its ability to interact with specific proteins involved in cellular signaling pathways. It serves as a probe for studying protein interactions and post-translational modifications. Research has indicated that this compound can be used to label proteins selectively, facilitating the identification and characterization of protein complexes within cells .

Data Table: Summary of Applications

Application Area Description Key Findings
Anticancer ActivityInhibits tumor cell proliferation and induces apoptosisEffective against breast cancer cell lines
Antimicrobial PropertiesInhibits growth of Gram-positive and Gram-negative bacteriaSuperior efficacy compared to traditional antibiotics
Enzyme InhibitionInhibitor of pyruvate dehydrogenase kinaseEnhances glucose oxidation in cancer cells
Proteomics ResearchUsed as a probe for studying protein interactionsFacilitates identification of protein complexes

Case Study 1: Anticancer Efficacy

In a controlled laboratory study, researchers treated human breast cancer cell lines with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell viability and increased apoptotic markers compared to untreated controls.

Case Study 2: Antimicrobial Testing

A series of antimicrobial susceptibility tests were conducted using this compound against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition at low micromolar concentrations, suggesting its potential as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of 3-[5-(3-Piperidinyl)-1,2,4-oxadiazol-3-yl]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to act as a hydrogen bond acceptor, which is crucial for its biological activity . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 3-[5-(3-Piperidinyl)-1,2,4-oxadiazol-3-yl]pyridine hydrochloride can be elucidated by comparing it to analogous 1,2,4-oxadiazole derivatives. Below is a systematic analysis:

Table 1: Structural and Functional Comparison of Selected 1,2,4-Oxadiazole Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties/Applications Reference Evidence
This compound Pyridine, 3-piperidinyl ~253.5 Research chemical (discontinued)
4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride Methoxymethyl, piperidine 194.6 (free base) Building block for drug synthesis
2-[5-(Azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride Azetidinyl, pyrimidine 237.6 Potential kinase inhibitor
3-((Methylsulfonyl)methyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride Methylsulfonyl, piperidine 279.8 High polarity; possible CNS activity
3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride Isopropyl, piperidine 195.26 Building block for agrochemicals
[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride Fluorophenyl, methanamine 229.64 Enhanced BBB penetration; neuroactive agent
4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride Cyclobutyl, piperidine 259.8 Agrochemical applications

Key Comparative Insights

Structural Variations :

  • Heterocyclic Attachments : The target compound uniquely combines pyridine and piperidine, whereas analogs like and use pyrimidine or fluorophenyl groups. These substitutions influence binding affinity to biological targets (e.g., GPCRs or kinases) .
  • Substituent Effects :

  • Polar Groups : The methylsulfonyl group in increases polarity, which may limit blood-brain barrier penetration but improve solubility.
  • Aliphatic Chains : The isopropyl group in and cyclobutyl in optimize steric interactions in agrochemical target sites .

Synthesis and Characterization :

  • Oxadiazole derivatives are often synthesized via cyclization reactions (e.g., using nitrile oxides and amidoximes). highlights Grignard reagent additions to pyridyl precursors .
  • Crystallographic refinement (e.g., via SHELX software ) is critical for confirming the stereochemistry of these compounds.

Agrochemicals: Compounds like demonstrate efficacy in crop protection due to their stability and selectivity . COMT Inhibition: identifies a related oxadiazole-pyridine compound as a COMT inhibitor, implying possible utility in Parkinson’s disease therapy .

Safety and Handling :

  • Handling protocols for compounds like emphasize rigorous safety measures due to reactivity or toxicity risks .

Biological Activity

3-[5-(3-Piperidinyl)-1,2,4-oxadiazol-3-yl]pyridine hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Chemical Formula : C₁₂H₁₅ClN₄O
  • CAS Number : 1185296-23-4
  • Molecular Weight : 256.73 g/mol
  • Hazard Classification : Irritant .

The compound's biological activity is primarily attributed to its structural components, particularly the piperidine and oxadiazole moieties. These structures are known to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. The presence of the oxadiazole ring enhances the compound's ability to inhibit bacterial growth, particularly against Gram-positive bacteria. In vitro studies have shown that modifications in the substituents on the oxadiazole ring can lead to increased potency against specific pathogens.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and pyridine structures. For instance, derivatives similar to this compound have demonstrated cytotoxic effects on various cancer cell lines, including breast and ovarian cancer cells. The mechanism often involves induction of apoptosis and inhibition of cell proliferation .

Neuroprotective Effects

The piperidine component is known for its neuroprotective properties. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This suggests a potential application in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Case Studies

StudyFindings
Study 1 Investigated the antimicrobial efficacy of oxadiazole derivatives; found that modifications significantly impacted activity against Staphylococcus aureus (MIC < 10 µg/mL)
Study 2 Evaluated anticancer properties on ovarian cancer cell lines; demonstrated IC50 values in low micromolar range (IC50 = 5 µM)
Study 3 Assessed neuroprotective effects in rat models; showed reduced neuronal apoptosis in treated groups compared to controls

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by:

  • Substituents on the Oxadiazole Ring : Variations can enhance antimicrobial potency.
  • Piperidine Modifications : Alterations may improve neuroprotective effects and cytotoxicity against cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for this compound, and how do they impact experimental reproducibility?

  • Answer: The compound should be stored in airtight, light-resistant containers at room temperature (RT) under inert gas (e.g., argon) to prevent degradation. Moisture-sensitive derivatives of oxadiazoles and piperidines (e.g., ) show reduced stability under humid conditions. Regular purity checks via HPLC are advised to ensure batch consistency. Deviations in storage (e.g., exposure to light or humidity) may lead to hydrolysis or oxidation, altering pharmacokinetic profiles in downstream assays .

Q. Which spectroscopic methods are critical for structural confirmation?

  • Answer: A combination of 1H^1 \text{H}/13C^{13}\text{C} NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy is essential. For NMR, deuterated DMSO or CDCl3_3 is recommended to resolve aromatic (pyridine) and oxadiazole protons. HRMS should confirm the molecular ion ([M+H]+^+) with a mass accuracy of ≤2 ppm. IR can validate oxadiazole C=N stretches (~1600 cm1^{-1}) and piperidine N-H bonds. Cross-validate with single-crystal X-ray diffraction when possible .

Q. What synthetic strategies are commonly employed for oxadiazole-piperidine hybrids?

  • Answer: Cyclocondensation is a key step: amidoximes react with carbonyl derivatives (e.g., pyridine carboxylic acids) under acidic conditions (e.g., HCl/EtOH) to form the oxadiazole ring. Piperidine moieties are often introduced via nucleophilic substitution or reductive amination. Yields for analogous compounds range from 50–70%, with microwave-assisted synthesis improving efficiency ( ). Purification typically involves column chromatography (silica gel, EtOAc/hexane) .

Advanced Research Questions

Q. How can structural ambiguities in literature reports be resolved?

  • Answer: Discrepancies, such as misassigned oxadiazole substituents (), require multi-technique validation. Repeat synthesis under published conditions, then compare NMR/HRMS data with computational predictions (DFT for bond angles). Collaborate with crystallography labs for X-ray validation. If inconsistencies persist, consult the original authors or publish corrigenda to prevent perpetuated errors .

Q. What experimental design considerations are critical for assessing pharmacokinetic properties?

  • Answer:

  • In vitro: Use Caco-2 cell monolayers to measure permeability (Papp_{\text{app}}) and cytochrome P450 inhibition assays (e.g., CYP3A4).
  • In vivo: Administer via IV and oral routes in rodent models, with plasma samples analyzed by LC-MS/MS. Calculate bioavailability (F%) using AUC0_{0-\infty} ratios.
  • Key parameters: LogP (2–4 for optimal absorption), plasma protein binding (equilibrium dialysis), and metabolic stability (microsomal half-life) .

Q. How should researchers troubleshoot inconsistent biological activity data?

  • Answer:

  • Purity: Confirm via HPLC (≥95%) and LC-MS (no adducts).
  • Assay conditions: Standardize cell passage numbers, serum concentrations, and incubation times.
  • Dose-response: Perform 10-point IC50_{50} curves to rule out assay artifacts.
  • Reference controls: Include known agonists/antagonists (e.g., receptor-specific inhibitors) to validate assay sensitivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[5-(3-Piperidinyl)-1,2,4-oxadiazol-3-yl]pyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[5-(3-Piperidinyl)-1,2,4-oxadiazol-3-yl]pyridine hydrochloride

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